molecular formula C7H15N3O2S B1471392 6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide CAS No. 1823539-44-1

6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide

Cat. No.: B1471392
CAS No.: 1823539-44-1
M. Wt: 205.28 g/mol
InChI Key: OJSJZFGEGTYIKY-UHFFFAOYSA-N
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Description

“6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide” is a chemical compound. It is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 .


Synthesis Analysis

The synthesis of this compound involves an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . Gram-scale synthesis of 6,6-DMABH from 3-methyl-2-butenol is achieved in seven distinct steps, resulting in a total yield of 28% .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 3-azabicyclo[3.1.0]hexane scaffold . This heterocyclic scaffold containing nitrogen is commonly found as the central structures in numerous active pharmaceuticals and natural products .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo [3.1.0]hexane derivatives in high yields and diastereoselectivities .

Scientific Research Applications

Synthesis and Structural Studies

  • A variety of 3-azabicyclo[3.1.0]hexanes have been synthesized via 1,5-C–H insertion of cyclopropylmagnesium carbenoids, showcasing the versatility of these compounds in synthetic organic chemistry. This methodology provides a pathway for creating optically active 3-azabicyclo[3.1.0]hexanes, demonstrating their utility as chiral intermediates in drug synthesis (Kimura et al., 2015).
  • The structural analysis and synthetic routes for tris- and monoprotected derivatives of 1-amino-3-azabicyclo[3.1.0]hexane highlight the compound's relevance in creating biologically active frameworks. These findings are critical for developing novel therapeutic agents (Gensini et al., 2002).
  • Research on conformationally locked analogues of GABA embedded in the bicyclo[3.1.0]hexane core structure illuminates the potential of these compounds in designing drugs targeting GABA receptors, vital for treating various neurological disorders (Jimeno et al., 2011).

Biological Applications

  • The azabicyclo[3.1.0]hexane framework has been employed in the synthesis of trovafloxacin, a broad-spectrum antibiotic, showcasing the importance of this scaffold in developing novel antibacterial agents (Norris et al., 2000).
  • A study on the guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring in ficellomycin elucidates the compound's mechanism of action and its biological activity against bacteria, fungi, and tumors. This research provides insights into the biosynthesis of complex natural products and their potential therapeutic applications (Kurosawa et al., 2020).

Mechanism of Action

Target of Action

The compound 6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide is a derivative of 3-azabicyclo[3.1.0]hexane (3-ABH), a heterocyclic system often present in molecules capable of acting on various biological targets . The 3-ABH fragment is found in various natural and synthetic biologically active compounds .

Mode of Action

The exact mode of action of 6-amino-N,N-dimethyl-3-azabicyclo[31It’s known that 3-abh derivatives are actively used in drug design , suggesting that they interact with their targets to induce therapeutic effects.

Biochemical Pathways

The specific biochemical pathways affected by 6-amino-N,N-dimethyl-3-azabicyclo[313-abh derivatives are known to act on various biological targets , implying that they may influence multiple biochemical pathways.

Result of Action

The molecular and cellular effects of 6-amino-N,N-dimethyl-3-azabicyclo[31Given that 3-abh derivatives are used in drug design , it can be inferred that they have significant biological effects.

Properties

IUPAC Name

6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2S/c1-9(2)13(11,12)10-3-5-6(4-10)7(5)8/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSJZFGEGTYIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC2C(C1)C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide
Reactant of Route 2
6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide
Reactant of Route 3
6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide
Reactant of Route 4
6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide
Reactant of Route 5
6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide
Reactant of Route 6
6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide

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